molecular formula C25H26N4O4 B2814097 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(2,5-dimethoxybenzyl)piperidine-3-carboxamide CAS No. 1113118-06-1

1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(2,5-dimethoxybenzyl)piperidine-3-carboxamide

Cat. No.: B2814097
CAS No.: 1113118-06-1
M. Wt: 446.507
InChI Key: BJCSJRDDRAIINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(2,5-dimethoxybenzyl)piperidine-3-carboxamide is a synthetic small molecule featuring a benzofuropyrimidine core fused to a piperidine ring substituted at the 3-position with a carboxamide group. The N-substituent of the carboxamide is a 2,5-dimethoxybenzyl moiety.

Properties

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(2,5-dimethoxyphenyl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-31-18-9-10-20(32-2)17(12-18)13-26-25(30)16-6-5-11-29(14-16)24-23-22(27-15-28-24)19-7-3-4-8-21(19)33-23/h3-4,7-10,12,15-16H,5-6,11,13-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCSJRDDRAIINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(2,5-dimethoxybenzyl)piperidine-3-carboxamide typically involves multiple steps. One common method involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to produce the desired benzofuro[3,2-d]pyrimidine derivatives . The reaction conditions often include the use of catalytic amounts of sodium ethoxide or potassium carbonate (K2CO3) to facilitate the process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(2,5-dimethoxybenzyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(2,5-dimethoxybenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader series of benzofuropyrimidine-piperidine carboxamides. Key structural analogs, their substituents, and physicochemical properties are compared below:

Table 1: Structural and Physicochemical Comparison

Compound ID / Name Benzyl/Substituent Group Piperidine Position Molecular Formula Molecular Weight (g/mol) Availability
Target Compound 2,5-dimethoxybenzyl 3-carboxamide C25H26N4O4 446.51 Not specified
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(2,5-dimethoxyphenyl)methyl]piperidine-4-carboxamide (L928-0062) 2,5-dimethoxybenzyl 4-carboxamide C25H26N4O4 446.51 10 mg
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-3-carboxamide (L928-0405) 4-fluorobenzyl 3-carboxamide C23H21FN4O2 404.44 28 mg
1-(Benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide (10-F722574) 4-ethoxyphenyl (non-benzyl) 3-carboxamide Not disclosed Not disclosed Discontinued
1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-{3-[ethyl(phenyl)amino]propyl}piperidine-3-carboxamide 3-[ethyl(phenyl)amino]propyl 3-carboxamide Not disclosed Not disclosed Research use

Substituent Effects on Molecular Properties

2,5-Dimethoxybenzyl vs. 4-Fluorobenzyl (L928-0062 vs. In contrast, L928-0405’s 4-fluorobenzyl substituent adds electronegativity, which may alter binding affinity or metabolic stability . The molecular weight difference (446.51 vs. 404.44 g/mol) reflects the bulkier dimethoxy group, which could impact solubility or blood-brain barrier permeability.

Piperidine Carboxamide Position (3 vs. 4): The target compound and L928-0405 feature a 3-carboxamide, whereas L928-0062 has a 4-carboxamide.

Non-Benzyl Substituents (10-F722574 and Hölzel Compound): The 4-ethoxyphenyl group in 10-F722574 lacks the benzyl methylene linker, reducing flexibility and possibly limiting binding to shallow enzymatic clefts . The Hölzel compound’s 3-[ethyl(phenyl)amino]propyl chain introduces a tertiary amine, which could confer basicity and influence solubility or off-target interactions .

Availability and Research Utility

  • The target compound’s analogs vary in availability, with L928-0405 being the most accessible (28 mg) .
  • Discontinued compounds (e.g., 10-F722574) highlight the transient nature of screening libraries and the need for custom synthesis in further studies .

Biological Activity

The compound 1-benzofuro[3,2-d]pyrimidin-4-yl-N-(2,5-dimethoxybenzyl)piperidine-3-carboxamide is a member of the benzofuro-pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, supported by data tables and relevant research findings.

Structural Characteristics

  • Molecular Formula : C26H30N4O3
  • Molecular Weight : 446.55 g/mol
  • IUPAC Name : 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,5-dimethoxybenzyl)piperidine-3-carboxamide

Structural Representation

The compound features a unique scaffold combining elements of benzofuran and pyrimidine, which enhances its potential pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways. These kinases are crucial for regulating cellular processes such as growth, differentiation, and metabolism. By targeting these enzymes, the compound can effectively disrupt cancer cell proliferation.

Targeted Kinases

  • Receptor Tyrosine Kinases (RTKs) : Often overexpressed in various cancers.
  • Serine/Threonine Kinases : Involved in multiple signaling cascades related to cell survival and proliferation.

Anticancer Properties

Research indicates that compounds similar to 1-benzofuro[3,2-d]pyrimidin-4-yl-N-(2,5-dimethoxybenzyl)piperidine-3-carboxamide exhibit significant anticancer activities through the following mechanisms:

  • Inhibition of Tumor Growth : In vitro studies have shown that this compound can reduce the viability of various cancer cell lines.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is a desirable effect in cancer therapy.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

StudyCompoundActivityMethod
1-benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamideSignificant anticancer activityMTT assay
5-thiobredinin derivativesAntiviral activity against vaccinia virusIn vitro testing
Pyrazolo[1,5-a]pyrimidine derivativesAntifungal activityComparison with amphotericin B

Pharmacological Evaluation

The pharmacological profile of this compound has been assessed using various assays:

  • MTT Assay : Used to determine cell viability and cytotoxicity.
  • Flow Cytometry : Employed to analyze apoptosis induction in treated cells.

Q & A

Q. What are the key structural features of this compound that influence its chemical reactivity and biological activity?

The compound’s structure includes three critical domains:

  • A benzofuro[3,2-d]pyrimidin-4-yl core , enabling π-π stacking and hydrogen bonding with biological targets.
  • A piperidine-3-carboxamide moiety , providing conformational flexibility and potential hydrogen-bonding sites.
  • A 2,5-dimethoxybenzyl group , which enhances lipophilicity and may modulate target selectivity via steric or electronic effects . These features collectively influence solubility, metabolic stability, and binding affinity to enzymes or receptors.

Q. What synthetic strategies are used to construct the benzofuropyrimidine core in analogous compounds?

The benzofuropyrimidine core is typically synthesized via:

  • Cyclocondensation reactions between substituted benzofuran precursors and pyrimidine-building blocks (e.g., amidines or thioureas).
  • Pd-catalyzed cross-coupling to introduce substituents at specific positions.
  • Acid- or base-mediated cyclization under controlled temperatures (60–120°C) to form the fused heterocyclic system . Example: Thieno[3,2-d]pyrimidine derivatives are synthesized by reacting thiophene-carboxylic acids with guanidine derivatives under reflux .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy (1H/13C, 2D COSY/NOESY) confirms regiochemistry and stereochemistry, particularly for the piperidine and benzyl groups.
  • High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
  • HPLC with UV/Vis detection (C18 columns, acetonitrile/water gradients) assesses purity (>95% typically required for pharmacological studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the coupling of the benzofuropyrimidine core with the piperidine-carboxamide moiety?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalyst screening : Use coupling agents like EDC/HOBt or Pd catalysts for amide bond formation, with yields monitored via TLC or LC-MS.
  • Temperature control : Stepwise heating (e.g., 0°C → room temperature) minimizes side reactions.
  • Purification : Flash chromatography or preparative HPLC isolates the desired product from regioisomers .

Q. How can contradictions between in vitro and in vivo biological activity data be resolved?

Discrepancies often arise from:

  • Poor pharmacokinetics : Assess solubility (shake-flask method) and metabolic stability (microsomal assays).
  • Off-target effects : Perform selectivity profiling against related enzymes/receptors (e.g., kinase panels).
  • Formulation issues : Use prodrug strategies or nanoformulations to enhance bioavailability . Example: For thienopyrimidine analogs, improving logP via substituent modification increased in vivo efficacy .

Q. What computational methods predict the binding affinity of this compound to target proteins?

  • Molecular docking (AutoDock, Glide) : Models interactions between the benzofuropyrimidine core and active sites (e.g., kinase ATP pockets).
  • Molecular dynamics simulations (GROMACS) : Evaluates binding stability over time.
  • Free-energy perturbation (FEP) : Quantifies the impact of substituent changes (e.g., methoxy vs. ethoxy groups) on binding .

Q. What strategies determine structure-activity relationships (SAR) for derivatives of this compound?

  • Substituent scanning : Synthesize analogs with variations in the benzyl (e.g., halogenation) or piperidine (e.g., methyl vs. ethyl groups) regions.
  • Biological assays : Test inhibitory potency (IC50) against target enzymes (e.g., kinases) and cytotoxicity (MTT assay) in cell lines.
  • 3D-QSAR modeling : Correlates electronic/steric parameters (e.g., Hammett constants) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.